molecular formula C10H10O4 B8820006 Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- CAS No. 2034-60-8

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]-

Cat. No.: B8820006
CAS No.: 2034-60-8
M. Wt: 194.18 g/mol
InChI Key: BCUDLMOGCPZQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]-, also known as vanillin acetone, is an organic compound with the molecular formula C10H12O3. It is a derivative of vanillin, a primary component of the extract of the vanilla bean. This compound is known for its aromatic properties and is used in various applications, including flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- can be synthesized through several methods. One common method involves the condensation of vanillin with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the flavor and fragrance industry for its aromatic properties[][3].

Mechanism of Action

The mechanism of action of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- can be compared with similar compounds such as:

    Vanillin: Both compounds share a similar aromatic structure, but vanillin lacks the additional ketone group.

    Propiovanillone: Similar in structure but differs in the position of the functional groups.

    4-Hydroxy-3-methoxyphenylpropan-2-one: Another related compound with slight structural variations.

Uniqueness: The presence of both hydroxyl and methoxy groups on the aromatic ring, along with the ketone functionality, gives Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- unique chemical and biological properties that are distinct from its analogs .

Properties

CAS No.

2034-60-8

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione

InChI

InChI=1S/C10H10O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-5,12H,1-2H3

InChI Key

BCUDLMOGCPZQHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C1=CC(=C(C=C1)O)OC

Origin of Product

United States

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